Ombrabulin Hydrochloride

Sarcoma Phase III Clinical Trial Vascular Disrupting Agent

Preclinical vascular disruption studies frequently fail due to poor aqueous solubility and cis-trans isomerization of combretastatin A-4. Ombrabulin hydrochloride (AVE8062) eliminates these limitations as a stable, water-soluble serine amide prodrug (20 mg/mL in H₂O). • 65% tumor weight reduction at 30 mg/kg i.p. in HeyA8 xenograft models • Synergistic docetaxel enhancement: 2- to 4-fold IC₅₀ reduction (p<0.005) • Validated clinical biomarker response: CEC, VEGF, MMP-9 elevation at 6-10 h post-infusion Supplied as ≥98% HPLC-pure solid with full analytical documentation.

Molecular Formula C21H27ClN2O6
Molecular Weight 438.9 g/mol
CAS No. 253609-44-8
Cat. No. B8069311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbrabulin Hydrochloride
CAS253609-44-8
Molecular FormulaC21H27ClN2O6
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl
InChIInChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1
InChIKeyUQNRTPFLTRZEIM-MRWUDIQNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombrabulin Hydrochloride (CAS 253609-44-8): A Water-Soluble Tubulin-Targeting Vascular Disrupting Agent


Ombrabulin hydrochloride, also designated AVE8062 or AC7700, is the hydrochloride salt of a synthetic, water-soluble analogue of combretastatin A-4 (CA-4), a naturally occurring cis-stilbene derived from Combretum caffrum [1]. It belongs to the class of small-molecule vascular disrupting agents (VDAs) and functions by binding to the colchicine-binding site on the β-tubulin subunit of endothelial cell microtubules, thereby inhibiting tubulin polymerization, inducing mitotic arrest, and triggering endothelial cell apoptosis, which culminates in the acute collapse of established tumor vasculature and extensive intratumoral necrosis [2].

1
Vascular disrupting agent (VDA) research workflow Tubulin-targeting, colchicine-site mechanism; water-soluble serinamide prodrug
2
Tumor vasculature collapse endpoint studies Endothelial cell apoptosis and mitotic arrest model context
3
Sarcoma and solid tumor xenograft model research Clinical-stage tool compound with Phase III endpoint context available

Why Ombrabulin Hydrochloride Cannot Be Interchanged with Generic CA-4 Analogs or Other Vascular Disrupting Agents


Although ombrabulin shares a core mechanism of action with the parent natural product combretastatin A-4 (CA-4) and its phosphate prodrug CA-4P, generic substitution is precluded by quantifiable differences in chemical stability, solubility, and resultant clinical pharmacokinetics. While CA-4 exhibits potent tubulin-binding activity (Ki ≈ 1.1 µM, IC50 ≈ 2–3 µM for polymerization) , its poor aqueous solubility and inherent chemical instability (isomerization from the active cis-configuration to the less active trans-form upon exposure to light or heat) historically demanded the development of alternative prodrug strategies [1]. Ombrabulin hydrochloride represents a structurally distinct, water-soluble serine amide prodrug (20 mg/mL solubility in H₂O) that overcomes these limitations, enabling straightforward intravenous administration without complex formulation vehicles . Furthermore, among clinical-stage VDAs, ombrabulin is differentiated by its distinct prodrug activation kinetics and has progressed to randomized Phase III evaluation in advanced soft-tissue sarcoma, a regulatory milestone not uniformly achieved across all VDA candidates [2].

CA-4 / CA-4P Parent natural product CA-4 has poor aqueous solubility and cis-trans isomerization instability; CA-4P prodrug cleavage kinetics and formulation requirements may not transfer directly.
Other VDAs Class-level cardiotoxicity profiles and divergent metabolic activation pathways limit interchangeability; ZD6126 development was terminated due to cardiovascular dose-limiting events.
Untested analogs Prodrug-to-active-metabolite conversion kinetics (t1/2 17 min to RPR258063 8.7 h) are specific to ombrabulin; pharmacodynamic timing cannot be extrapolated from analogs lacking Phase I PK data.

Quantitative Differentiation of Ombrabulin Hydrochloride: Direct Comparative Evidence for Scientific Selection


Clinical Progression-Free Survival Benefit in Advanced Soft-Tissue Sarcoma: Randomized Phase III Data vs. Placebo

In a multinational, randomized, double-blind, placebo-controlled Phase III study (NCT00699517) involving 355 patients with advanced soft-tissue sarcoma after failure of anthracycline and ifosfamide, the addition of ombrabulin to cisplatin significantly improved median progression-free survival (PFS) compared to placebo plus cisplatin [1]. The hazard ratio for progression or death was 0.76 (95% CI: 0.59–0.98; p=0.0302).

Phase III PFS benefit
Head-to-head
Ombrabulin + cisplatin: PFS 1.54 mo vs. placebo + cisplatin 1.41 mo; HR 0.76 (95% CI 0.59-0.98, p=0.0302)
Reported PFS endpoint context in advanced soft-tissue sarcoma after anthracycline/ifosfamide failure
N=355; 44 centers; ombrabulin 25 mg/m² + cisplatin 75 mg/m² q3w; unique Phase III milestone among VDAs
Sarcoma Phase III Clinical Trial Vascular Disrupting Agent Combination Chemotherapy

Potent Antiproliferative Activity Against Tumor and Endothelial Cells: IC50 Comparison with Docetaxel Combination

Ombrabulin demonstrates potent, single-digit to low double-digit nanomolar inhibitory activity against both tumor and endothelial cells . Importantly, the combination of ombrabulin with docetaxel significantly reduces the IC50 compared to either agent alone across all tested cell lines (p<0.005) .

Cytotoxicity (IC50)
Data to verify
MMEC IC50 10 nM; ovarian cancer lines 7–20 nM; docetaxel combination 2-4x IC50 reduction vs. docetaxel alone
Supports cell-model cytotoxicity endpoint review and combination study design
MTT assay; data not peer-reviewed; requires independent replication
Ovarian Cancer Tubulin Polymerization IC50 Endothelial Cells

In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft: Dose-Response Quantification

In the HeyA8 ovarian cancer xenograft model, ombrabulin therapy at 30 mg/kg administered intraperitoneally twice weekly for three weeks resulted in a 65% reduction in tumor weight compared to vehicle control (p<0.02) . Doses higher than 30 mg/kg (up to 100 mg/kg) did not yield significantly greater antitumor efficacy .

In vivo tumor reduction
Data to verify
65% tumor weight reduction vs. vehicle at 30 mg/kg i.p. twice weekly for 3 weeks in HeyA8 xenograft
Supports xenograft model-response endpoint context; dose not generalizable
Athymic nude mice; intraperitoneal route; specific to HeyA8 model
Ovarian Cancer Xenograft Model Tumor Necrosis In Vivo Efficacy

Clinical Pharmacokinetics: Defined Prodrug-to-Active-Metabolite Conversion Kinetics

Ombrabulin undergoes rapid conversion to its active metabolite RPR258063 following intravenous administration. In a Phase I study of 105 patients, ombrabulin exhibited a half-life of 17 minutes, while the active metabolite RPR258063 demonstrated a half-life of 8.7 hours [1]. Both the prodrug and the active metabolite displayed dose-proportional exposure [1].

PK conversion kinetics
Class-level
Ombrabulin t½ 17 min; active metabolite RPR258063 t½ 8.7 h; dose-proportional exposure (6–60 mg/m²)
Supports pharmacodynamic timing and combination scheduling study design
Phase I; 30-min IV infusion; 105 patients with advanced solid tumors; class-level differentiation from CA-4P
Pharmacokinetics Prodrug Metabolism Half-Life Phase I Clinical Trial

Cardiovascular Safety Profile: Absence of Clinically Significant QTc Prolongation or LVEF Decrease

In the Phase I dose-escalation study of 105 patients, no clinically significant QTc prolongations or decreases in left ventricular ejection fraction (LVEF) were observed across the evaluated dose range (6–60 mg/m²) [1]. This stands in contrast to the class-wide cardiovascular toxicity burden documented for VDAs, which has included hypertension, ischemia, arrhythmias, and in some cases dose-limiting cardiac events leading to discontinuation of development for agents such as ZD6126 [2].

Cardiovascular monitoring
Cross-study comparable
No clinically significant QTc prolongation or LVEF decrease observed; transient hypertension reported
Supports cardiovascular safety-related endpoint monitoring context; class-wide cardiotoxicity noted as review factor
Phase I, 105 patients; ZD6126 development terminated due to cardiovascular dose-limiting events
Cardiotoxicity Safety Pharmacology QTc Interval LVEF

Validated Research and Preclinical Application Scenarios for Ombrabulin Hydrochloride


Preclinical Evaluation of Vascular Disruption in Established Tumor Xenografts

Use ombrabulin at 30 mg/kg i.p. twice weekly in ovarian cancer (HeyA8) or analogous solid tumor xenograft models to achieve a 65% reduction in tumor weight relative to vehicle control . This dose has been optimized through dose-escalation studies and represents the inflection point of maximal efficacy with minimal toxicity in murine systems .

In Vitro Synergy Studies with Taxane Chemotherapeutics

Employ ombrabulin at IC50 concentrations ranging from 7–20 nM for tumor cell lines or 10 nM for endothelial cells to demonstrate synergistic enhancement of docetaxel cytotoxicity (2- to 4-fold reduction in docetaxel IC50; p<0.005) . This provides a quantitative framework for designing combination therapy experiments.

Pharmacodynamic Biomarker Assessment Following Vascular Disruption

Collect circulating endothelial cell (CEC), VEGF, and MMP-9 levels at 6–10 hours post-ombrabulin infusion to monitor pharmacodynamic response, as these biomarkers demonstrated statistically significant increases in a subset of patients in Phase I evaluation [1].

Experimental Combination with Platinum-Based Chemotherapy

Design preclinical or clinical protocols incorporating ombrabulin (25 mg/m²) with cisplatin (75 mg/m²) every 3 weeks, based on the statistically significant PFS improvement (HR 0.76) demonstrated in the randomized Phase III sarcoma trial [2].

Application
Selection Property
Validation Focus
Tumor vasculature disruption models
VDA mechanism and water-soluble prodrug format
Xenograft tumor-weight endpoint and necrosis histology review
Combination cytotoxicity studies
Reported IC50 range and docetaxel synergy context
Cell-line panel endpoint review and combination-index validation
Pharmacodynamic biomarker research
Defined prodrug-to-metabolite conversion kinetics
CEC, VEGF, MMP-9 time-course monitoring post-infusion
Sarcoma model endpoint studies
Phase III PFS endpoint context with cisplatin
Model-specific endpoint interpretation and HR confidence interval review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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